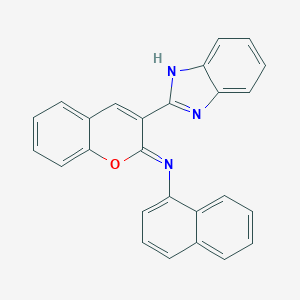

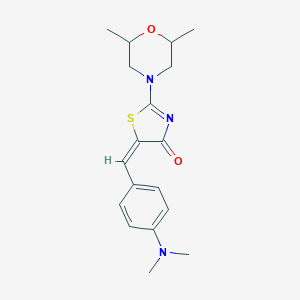

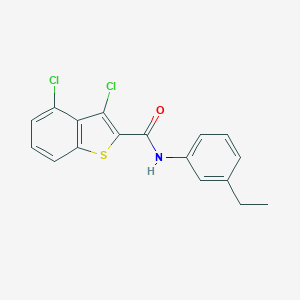

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a type of organic compound that’s part of many pharmaceutical and industrial chemicals. It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Chromen-2-imine is another organic compound that’s part of various bioactive compounds .

Molecular Structure Analysis

Benzimidazole derivatives are planar molecules, which means their atoms are arranged in a two-dimensional plane . This planarity often contributes to their ability to interact with other molecules and biological targets.Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in various chemical reactions. They can act as ligands, binding to metal ions, and can also undergo reactions with different electrophiles and nucleophiles .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is highly soluble in water and other polar solvents . The properties of “3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine” would depend on the specific arrangement and bonding of its atoms.科学研究应用

Comprehensive Analysis of Scientific Research Applications for Benzimidazole-Naphthylamine Derivative

The compound 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine, also known as N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(1-naphthyl)amine, exhibits a range of applications in scientific research due to its unique chemical structure. Below is a detailed analysis of its applications across various fields:

Molecular Structure Analysis: The X-ray crystal structure analysis of benzimidazole derivatives, including those similar to our compound of interest, reveals their planar molecular structure and the presence of stabilizing π-π interactions and hydrogen bonds . These characteristics are crucial for understanding the compound’s reactivity and interaction with other molecules, making it valuable in materials science and pharmaceutical research.

Antiparasitic Activity: Benzimidazole derivatives have shown promising antiparasitic activity. Studies indicate that certain benzimidazole-2-yl hydrazones exhibit significant effectiveness against parasitic larvae, surpassing clinically used anthelmintic drugs . This suggests potential applications of our compound in developing new treatments for parasitic infections.

Antioxidant Properties: The antioxidant activity of benzimidazole compounds is well-documented. They are capable of scavenging various free radicals through multiple reaction pathways, which is essential in preventing oxidative stress-related diseases . This property can be harnessed in the development of antioxidant therapies.

Organometallic Complexes: Benzimidazole derivatives are used to synthesize organometallic complexes, which serve as potential cyclin-dependent kinase (Cdk) inhibitors . These complexes have applications in cancer therapy as they can regulate cell cycle progression and potentially inhibit tumor growth.

Semiconductor Applications: Certain benzimidazole-related compounds are strong electron donors and are used for n-type doping in semiconductors . They contribute to the conductivity and performance of organic thin-film transistors (OTFTs), solar cells, and organic light-emitting diodes (OLEDs).

Antibacterial Agents: Benzimidazole derivatives have been synthesized and evaluated for their antibacterial properties. They show variable activity against Gram-positive and Gram-negative bacterial strains, indicating the potential of our compound in the development of new antibacterial drugs .

Chemical Synthesis: The benzimidazole core is integral in the synthesis of various organic compounds, including those with potential pharmacological applications. Its reactivity allows for the creation of complex molecules that can serve as drugs or intermediates in chemical reactions .

Material Science: Due to their planar structure and ability to form stable π-π interactions, benzimidazole derivatives are studied for their applications in material science. They can be used to create novel materials with specific electronic or photonic properties .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O/c1-3-11-19-17(8-1)10-7-14-21(19)29-26-20(16-18-9-2-6-15-24(18)30-26)25-27-22-12-4-5-13-23(22)28-25/h1-16H,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGMIBODZZYKIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B444600.png)

![(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444603.png)

![Ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B444606.png)

![N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444609.png)

![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444611.png)

![Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444616.png)